Cas no 1217675-92-7 ((S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate)
(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
- benzyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate
- (S)-1-N-CBZ-2-HYDROXYMETHYLPIPERAZINE
- AK133977
- CTK8C6703
- KB-144293
- KB-211669
- SureCN5506978
- SCHEMBL5506978
- benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate
- AKOS015836784
- 1217675-92-7
- DTXSID00662622
- (S)-Benzyl2-(hydroxymethyl)piperazine-1-carboxylate
-
- Inchi: 1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1
- InChI Key: DUSWOUMCIHZHBH-LBPRGKRZSA-N
- SMILES: OC[C@@H]1CNCCN1C(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 250.13174244g/mol
- Monoisotopic Mass: 250.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 61.8Ų
(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002394-1g |
(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate |
1217675-92-7 | 95% | 1g |
$409.20 | 2023-09-04 | |
| Chemenu | CM169747-1g |
benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate |
1217675-92-7 | 95% | 1g |
$430 | 2021-08-05 | |
| Chemenu | CM169747-1g |
benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate |
1217675-92-7 | 95% | 1g |
$405 | 2023-11-22 |
(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
Introduction to (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate (CAS No. 1217675-92-7)
(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate, identified by the CAS number 1217675-92-7, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperazine derivatives, a class of molecules known for their diverse biological activities and utility in medicinal chemistry. The (S)-configuration indicates a specific stereochemical arrangement, which is crucial for its pharmacological properties and interactions with biological targets.
The< strong>Benzyl moiety in the molecule contributes to its solubility and stability, making it a valuable intermediate in synthetic chemistry. The< strong>2-(hydroxymethyl) group introduces a hydroxyl functionality, which can participate in various chemical reactions, including hydrogen bonding and nucleophilic substitutions. These features make (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate a versatile building block for the synthesis of more complex pharmaceutical agents.
In recent years, there has been growing interest in piperazine derivatives due to their potential applications in treating various diseases. Research has demonstrated that these compounds can interact with multiple biological pathways, making them promising candidates for drug development. Specifically, (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has been investigated for its potential role in central nervous system (CNS) disorders, including depression and anxiety.
One of the most compelling aspects of (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is its stereochemical specificity. The (S)-configuration is known to influence the binding affinity and efficacy of drugs targeting certain receptors. Studies have shown that enantiomerically pure compounds often exhibit higher selectivity and fewer side effects compared to racemic mixtures. This has led to increased interest in the synthesis and characterization of enantiomerically pure piperazine derivatives like (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate.
The pharmaceutical industry has been actively exploring new ways to utilize piperazine derivatives in drug design. For instance, researchers have been investigating the use of these compounds as scaffolds for developing novel antipsychotic and antidepressant drugs. The hydroxymethyl group in (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.
Recent advancements in computational chemistry have also facilitated the design of more effective piperazine-based drugs. Molecular modeling techniques have been used to predict how (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate interacts with biological targets such as enzymes and receptors. These insights have guided the optimization of lead compounds into more potent and selective drug candidates.
The synthesis of (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high enantiomeric purity. Techniques such as chiral resolution and asymmetric synthesis are commonly employed to isolate the desired enantiomer. The availability of efficient synthetic routes has made this compound more accessible for further research and development.
In addition to its potential in CNS disorders, (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has shown promise in other therapeutic areas. For example, it has been explored as a component in drugs targeting neurological disorders such as Parkinson's disease and Alzheimer's disease. The ability of piperazine derivatives to modulate neurotransmitter systems makes them attractive candidates for these conditions.
The compound's structural features also make it a valuable tool for studying drug-receptor interactions. By modifying different parts of the molecule, researchers can gain insights into how structural changes affect binding affinity and pharmacological activity. This information is crucial for designing drugs with improved efficacy and reduced side effects.
The growing body of research on (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate underscores its importance in modern drug discovery. As our understanding of biological pathways continues to expand, compounds like this will play an increasingly significant role in developing innovative therapies. Future studies are likely to focus on exploring new synthetic methodologies and expanding the range of potential therapeutic applications.
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